4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an ethoxy group, a thiophene ring, and an oxadiazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Structure: The benzamide structure can be formed by reacting an amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydrazides of the oxadiazole ring.
Substitution: Various alkyl or aryl derivatives of the benzamide structure.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazoles and thiophenes.
Medicine: As a potential therapeutic agent due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The benzamide structure can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
- 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness
4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
4-ethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-20-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFPZUYBXWIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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